Mal-PEG10-acid

bioconjugation protein labeling ADC linker chemistry

Mal-PEG10-acid (maleimide-polyethylene glycol10-carboxylic acid) is a non-cleavable heterobifunctional linker belonging to the polyethylene glycol (PEG) derivative class, featuring a maleimide group at one terminus and a carboxylic acid at the other, separated by a 10-unit PEG spacer chain with a molecular formula of C27H47NO14 and molecular weight of approximately 609.66 Da. This compound enables sequential bioconjugation via Michael addition of thiols to the maleimide moiety followed by carbodiimide-mediated amide bond formation with primary amines via the carboxyl group, and is primarily employed as an intermediate linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Molecular Formula C27H47NO14
Molecular Weight 609.7 g/mol
Cat. No. B11931273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG10-acid
Molecular FormulaC27H47NO14
Molecular Weight609.7 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C27H47NO14/c29-25-1-2-26(30)28(25)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-23-41-21-19-39-17-15-37-13-11-35-9-7-33-5-3-27(31)32/h1-2H,3-24H2,(H,31,32)
InChIKeyXOFSIEJECJOCJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Mal-PEG10-acid: Heterobifunctional PEG10 Linker for ADC and PROTAC Conjugation


Mal-PEG10-acid (maleimide-polyethylene glycol10-carboxylic acid) is a non-cleavable heterobifunctional linker belonging to the polyethylene glycol (PEG) derivative class, featuring a maleimide group at one terminus and a carboxylic acid at the other, separated by a 10-unit PEG spacer chain with a molecular formula of C27H47NO14 and molecular weight of approximately 609.66 Da . This compound enables sequential bioconjugation via Michael addition of thiols to the maleimide moiety followed by carbodiimide-mediated amide bond formation with primary amines via the carboxyl group, and is primarily employed as an intermediate linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) [1].

Why Mal-PEG10-acid Cannot Be Replaced with Alternative PEGn Length Linkers


Substitution of Mal-PEG10-acid with closely related analogs such as Mal-PEG4-acid (MW ~345 Da) or Mal-PEG8-acid (MW ~522 Da) fundamentally alters the physicochemical and pharmacokinetic properties of the resulting conjugate. In ADC drug-linker side-chain applications, PEG chain length exhibits a binary functional threshold: constructs with 2-4 PEG units demonstrate distinct plasma exposure and tumor accumulation profiles compared to those with 8-24 PEG units, with the latter group providing significantly higher tumor exposures and reduced plasma clearance rates [1]. Additionally, the 10-unit PEG spacer confers specific solubility enhancement and steric shielding properties that shorter PEG chains do not fully replicate, while avoiding the excessive molecular weight of longer PEG chains (e.g., PEG24, MW >1200 Da) that may impede efficient intracellular payload release or complicate purification workflows [2]. The precise stoichiometric balance provided by PEG10 positions this linker in a functionally optimized middle-range category where substitution with shorter or longer analogs would yield measurably different conjugate behavior in vitro and in vivo.

Mal-PEG10-acid Quantitative Differentiation Evidence Versus Comparator Linkers


Maleimide Versus NHS-Ester Reaction Specificity: Thiol Over Amine Selectivity Ratio

Mal-PEG10-acid contains a maleimide functional group that exhibits markedly higher chemoselectivity for thiols over amines compared to NHS-ester-based linkers such as NHS-PEG10-acid. At pH 7.0, the maleimide-thiol reaction rate is approximately 1000-fold greater than the maleimide-amine reaction rate [1]. In contrast, NHS-esters demonstrate substantial cross-reactivity with multiple nucleophilic residues including lysine amines, serine hydroxyls, tyrosine phenols, and threonine hydroxyls, particularly at elevated pH [2]. This differential selectivity translates to more homogeneous conjugation products and reduced off-target modification when using Mal-PEG10-acid.

bioconjugation protein labeling ADC linker chemistry

PEG Chain Length Effect on ADC Tumor Exposure: PEG10 in the 8-24 Unit Performance Tier

Systematic evaluation of PEG chain length in ADC drug-linker side chains reveals a binary performance classification: constructs with 2-4 PEG units exhibit similar tumor exposure profiles to each other but substantially lower than constructs with 8-24 PEG units [1]. ADCs with 8, 12, and 24 PEG units demonstrated significantly higher tumor exposure and tumor-to-plasma exposure ratios compared to ADCs with 2 and 4 PEG units, with the 8-24 unit group also achieving superior tumor weight reduction [1]. Mal-PEG10-acid (10 PEG units) falls squarely within the higher-performing 8-24 unit tier, while Mal-PEG4-acid (4 units) and Mal-PEG2-acid (2 units) reside in the lower-exposure tier.

ADC pharmacokinetics PEGylation tumor targeting

ADC Clearance Rate and Tissue Payload Cmax: Impact of PEG Chain Length

ADC plasma clearance rates vary as a continuum correlated with incorporated PEG chain length, with longer PEG chains producing slower-clearing ADCs and shorter or absent PEG modifiers yielding faster-clearing ADCs [1]. Critically, faster-clearing ADCs prepared with very short PEG modifiers produced higher tissue MMAE Cmax values at early post-dose time points relative to slower-clearing ADCs incorporating longer PEG chains [1]. The elevated tissue Cmax associated with short-PEG ADCs correlated with diminished tolerability, including greater histologic bone marrow depletion and delayed recovery of peripheral hematology parameters [1]. Mal-PEG10-acid, containing 10 PEG units, falls within the moderate-to-longer chain length category that confers slower clearance and reduced peak tissue payload concentrations.

ADC toxicity drug-linker design PEG pharmacokinetics

Maleimide Hydrolytic Stability: First-Order Kinetics for Process Quality Control

The maleimide group of Mal-PEG10-acid undergoes hydrolytic ring-opening to non-reactive maleamic acid in aqueous environments, and this hydrolysis follows first-order kinetics [1]. In systematic studies of 8-arm PEG-maleimide (structurally analogous in maleimide reactivity), hydrolysis rate constants and half-lives were quantified across different buffer media, pH conditions, and temperatures to guide conjugation process development [1]. Optimal conjugation with maleimide-terminated linkers occurs at pH 6.5-7.5, with hydrolytic degradation accelerating at pH >7.5 . NHS-ester-based linkers (e.g., NHS-PEGn-acid) exhibit more rapid hydrolysis than maleimides at equivalent pH, constraining conjugation window duration more severely .

bioconjugation process control maleimide hydrolysis linker stability

PEG Molecular Weight Threshold: PEG10 Below the 2000 Da Epithelial Uptake Barrier

PEG molecular weight critically influences cellular uptake and tissue penetration properties. PEG with molecular weight of 2000 Da is considered a critical threshold for uptake by epithelial cell membranes via paracellular transport or endocytosis [1]. Mal-PEG10-acid, with a molecular weight of ~610 Da, resides well below this 2000 Da barrier, maintaining favorable cellular penetration characteristics. In contrast, longer-chain PEG linkers such as Mal-PEG24-acid (MW ~1270 Da) or Mal-PEG36-acid (MW ~1800 Da) approach or exceed this threshold, potentially altering uptake kinetics and intracellular linker availability.

PEG pharmacokinetics molecular weight threshold cellular uptake

Mal-PEG10-acid Optimal Application Scenarios Based on Quantitative Evidence


ADC Drug-Linker Design Requiring Moderate PEG Length for Balanced PK and Reduced Tissue Cmax

For antibody-drug conjugate programs where non-antigen-mediated toxicity must be minimized through controlled pharmacokinetics, Mal-PEG10-acid provides a PEG10 spacer length that falls within the 8-24 unit performance tier associated with slower plasma clearance and lower early-time tissue payload Cmax values relative to short-PEG (2-4 unit) or non-PEGylated linkers [1]. This PEG length has been validated in ADC studies showing that faster-clearing ADCs with short PEG modifiers produce higher tissue MMAE Cmax at early post-dose time points, correlating with diminished tolerability and greater bone marrow depletion [2]. Mal-PEG10-acid enables conjugate design that balances extended plasma exposure with controlled payload release kinetics.

PROTAC Linker Selection Where Ternary Complex Optimization Requires Intermediate Spacer Length

In PROTAC development, linker length and composition directly influence ternary complex formation efficiency and target degradation potency. Mal-PEG10-acid offers a 10-unit PEG spacer with molecular weight ~610 Da, positioned below the 2000 Da epithelial uptake threshold that governs paracellular transport and endocytic entry [3]. This intermediate length provides sufficient spacing to accommodate both E3 ligase and target protein binding without imposing the steric constraints of shorter PEG2-4 linkers or the excessive flexibility and potential uptake limitations of PEG20+ linkers. The non-cleavable PEG10 backbone ensures stable linker integrity throughout the intracellular ubiquitin-proteasome degradation process.

GMP Bioconjugation Process Development Requiring Quantifiable Hydrolysis Kinetics for Quality Control

The maleimide group of Mal-PEG10-acid undergoes first-order hydrolysis with quantifiable rate constants and half-lives across defined pH and temperature conditions, as established in systematic studies of PEG-maleimide hydrolysis [4]. This quantifiable degradation behavior enables precise specification setting for raw material release, in-process monitoring, and final conjugate quality attributes in GMP manufacturing environments. The superior stability of maleimide relative to NHS-ester groups further extends the viable conjugation window, reducing process pressure during scale-up and providing greater operational flexibility for large-batch manufacturing of clinical-stage ADCs and bioconjugates.

Site-Specific Protein Labeling Requiring High Chemoselectivity and Minimal Cross-Reactivity

For applications demanding precise stoichiometric control and homogeneous conjugate populations—such as site-specific antibody conjugation at engineered cysteine residues or thiol-containing peptide labeling—Mal-PEG10-acid delivers approximately 1000:1 thiol:amine selectivity at pH 7.0 [5]. This chemoselectivity significantly outperforms NHS-ester-based alternatives, which exhibit cross-reactivity with serine, tyrosine, and threonine hydroxyls that complicates product characterization and introduces unwanted heterogeneity [6]. The combination of high chemoselectivity and a 10-unit PEG spacer provides both conjugation precision and adequate spatial separation between conjugated moieties for optimal functional activity retention.

Quote Request

Request a Quote for Mal-PEG10-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.